7-Fluoro-1H-indole-2-carbonitrile is a significant compound in the field of medicinal chemistry, primarily due to its structural characteristics and potential biological activities. It belongs to the indole family, which is known for its diverse pharmacological properties. This compound is classified as an indole derivative with a cyano group at the 2-position and a fluorine atom at the 7-position of the indole ring. The presence of these functional groups can influence its reactivity and biological interactions.
7-Fluoro-1H-indole-2-carbonitrile can be synthesized through various chemical methods, including palladium-catalyzed reactions, which are commonly employed in organic synthesis to create complex molecular structures. It is classified under heterocyclic compounds, specifically as an indole derivative, which is characterized by a fused benzene and pyrrole ring structure.
The synthesis of 7-fluoro-1H-indole-2-carbonitrile can be achieved through several methods:
The molecular formula for 7-fluoro-1H-indole-2-carbonitrile is . The compound features:
The molecular weight is approximately 164.15 g/mol. The structural representation highlights the planar nature of the indole ring, which contributes to its aromatic stability.
7-Fluoro-1H-indole-2-carbonitrile participates in various chemical reactions typical for indole derivatives:
The mechanism of action for compounds like 7-fluoro-1H-indole-2-carbonitrile often involves interactions with biological targets such as enzymes or receptors:
Data on specific biological pathways influenced by this compound remains limited but suggests potential applications in drug development.
Relevant data on boiling points or melting points are often not available due to limited studies on this specific compound.
7-Fluoro-1H-indole-2-carbonitrile has potential applications in:
Indole derivatives constitute a cornerstone of medicinal chemistry due to their:
Table 1: Therapeutic Applications of Representative Indole-Based Drugs
Drug Name | Indole Modification | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Vinorelbine | Bisindole alkaloid | NSCLC & Breast Cancer | Tubulin polymerization |
Alectinib | 4-Chloroindole derivative | Crizotinib-resistant NSCLC | ALK tyrosine kinase |
Osimertinib | Indole-amine hybrid | EGFR-mutated NSCLC | EGFR T790M mutation |
Delavirdine | N-Alkylated indole | HIV infection | Reverse transcriptase |
Zafirlukast | N-Sulfonylated indole | Asthma | Leukotriene receptor |
The 7-fluoro and 2-cyano groups synergistically enhance the indole scaffold through distinct mechanisms:
Lipophilicity Modulation: Fluorination increases logP by ~0.25 per fluorine atom, enhancing membrane permeability without compromising solubility [5].
Nitrile Group Contributions:
Table 2: Comparative Effects of Substituents on Indole Bioactivity
Indole Derivative | Substituent Position | Key Biological Effect | Potency Enhancement vs. Unsubstituted Indole |
---|---|---|---|
7-Fluoro-1H-indole-3-carbonitrile | 7-F, 3-CN | Influenza A PB2 binding IC₅₀ = 0.12 μM | 150-fold affinity increase |
5-Fluoro-1H-indole-2-carbonitrile | 5-F, 2-CN | Antiviral activity vs. HBV (EC₅₀ = 0.01 μM) | 50-fold potency gain |
1-Methylindole-3-carbonitrile | N-CH₃, 3-CN | Reduced H-bond donor capacity | Decreased target engagement |
7-Azaindole | N at position 7 | Prone to aldehyde oxidase metabolism | Shorter t₁/₂ in vivo |
Fluorinated indoles evolved through three key phases:
Early Natural Product Studies (1866–1950s): Adolf von Baeyer’s 1866 indole synthesis enabled isolation of fluorinated auxins from plants. The discovery that 4-fluoroindole-3-acetic acid exhibited enhanced auxin activity versus non-fluorinated analogs revealed fluorine’s bioisosteric potential [8].
Synthetic Methodology Advances (1960s–2000s): Classical routes (Fischer, Reissert) were adapted for fluorination using DAST (diethylaminosulfur trifluoride) or SF₄. The Vilsmeier-Haack formylation/cyanation sequence enabled regioselective C-3 functionalization, later modified for C-2 cyanation via palladium-catalyzed cyanation [3] [8].
Rational Drug Design Era (2010–Present): X-ray crystallography confirmed fluorinated indoles’ binding modes. In 2019, 5,7-difluoroindole derivatives demonstrated in vivo efficacy against influenza A (EC₅₀ = 11 nM) by mimicking 7-azaindole’s interactions with PB2 cap domains—validating fluorine as a nitrogen bioisostere . Concurrently, 7-fluoroindole-3-carbonitriles emerged as kinase inhibitors in NSCLC therapy, exploiting nitrile–hinge region interactions [4].
Table 3: Milestones in Fluorinated Indole Development
Time Period | Key Innovation | Representative Compound | Impact on Drug Discovery |
---|---|---|---|
1866–1900 | Baeyer indole synthesis | 5-Fluoroindole (isolated) | Foundation for heterocyclic chemistry |
1950–1980 | Electrophilic fluorination protocols | 4-Fluoroindole-3-acetic acid | First bioactive fluorinated indole |
1990–2010 | Transition metal-catalyzed cyanation | 7-Fluoroindole-3-carbonitrile | Enabled C-2/C-3 functionalization |
2015–Present | Structure-guided bioisosteric replacement | 5,7-Difluoroindole PB2 inhibitors | Validated fluorine as 7-azaindole mimic |
2020s | Carbonylative indole functionalization | 7-Fluoro-2-cyanoindole carboxylates | Green synthesis of complex derivatives |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0